molecular formula C17H15ClN2OS B5058779 3-chloro-6-methyl-N-[1-(pyridin-4-yl)ethyl]-1-benzothiophene-2-carboxamide

3-chloro-6-methyl-N-[1-(pyridin-4-yl)ethyl]-1-benzothiophene-2-carboxamide

Cat. No.: B5058779
M. Wt: 330.8 g/mol
InChI Key: MWVOJQJBBYSYPN-UHFFFAOYSA-N
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Description

3-chloro-6-methyl-N-[1-(pyridin-4-yl)ethyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a chloro group, a methyl group, and a pyridinyl ethyl group attached to the benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-methyl-N-[1-(pyridin-4-yl)ethyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Large-scale production typically requires the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-methyl-N-[1-(pyridin-4-yl)ethyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of substituted benzothiophene derivatives with various functional groups.

Scientific Research Applications

3-chloro-6-methyl-N-[1-(pyridin-4-yl)ethyl]-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-6-methyl-N-[1-(pyridin-4-yl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-chloro-6-methyl-1-benzothiophene-2-carboxamide: Lacks the pyridinyl ethyl group.

    6-methyl-N-[1-(pyridin-4-yl)ethyl]-1-benzothiophene-2-carboxamide: Lacks the chloro group.

    3-chloro-N-[1-(pyridin-4-yl)ethyl]-1-benzothiophene-2-carboxamide: Lacks the methyl group.

Uniqueness

The presence of the chloro, methyl, and pyridinyl ethyl groups in 3-chloro-6-methyl-N-[1-(pyridin-4-yl)ethyl]-1-benzothiophene-2-carboxamide imparts unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

3-chloro-6-methyl-N-(1-pyridin-4-ylethyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS/c1-10-3-4-13-14(9-10)22-16(15(13)18)17(21)20-11(2)12-5-7-19-8-6-12/h3-9,11H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVOJQJBBYSYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC(C)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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